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Introduction
diSulfo-Cy3 alkyne is a water-soluble fluorescent dye that is an invaluable tool for the

visualization of biomolecules in a variety of microscopy applications.[1][2][3] As a member of

the cyanine dye family, Cy3 exhibits bright orange-red fluorescence. The disulfonated nature of

diSulfo-Cy3 enhances its water solubility, making it particularly well-suited for labeling

biomolecules in aqueous environments without the need for organic solvents.[1][4][5] The

terminal alkyne group allows for its covalent attachment to azide-modified biomolecules via a

highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne

cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7][8] This specificity enables the

precise labeling of target molecules, such as proteins, nucleic acids, and lipids, for subsequent

visualization by fluorescence microscopy, flow cytometry, and other fluorescence-based

detection methods.[5][6]
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High Water Solubility: The presence of two sulfonate groups ensures excellent solubility in

aqueous buffers, facilitating the labeling of sensitive biomolecules.[1][4]

Bright and Photostable Fluorescence: diSulfo-Cy3 exhibits a high extinction coefficient and a

good quantum yield, resulting in a bright fluorescent signal that is more resistant to

photobleaching compared to other dyes like fluorescein.[3][9][10]

Bioorthogonal Reactivity: The alkyne group participates in a highly selective click chemistry

reaction with azides, ensuring minimal off-target labeling and low background signal.[6][7]

Versatility: It can be used to label a wide range of biomolecules that have been metabolically,

enzymatically, or chemically modified to contain an azide group.[4][5][6]

Physicochemical and Spectroscopic Properties
The following table summarizes the key quantitative properties of diSulfo-Cy3 alkyne,

providing a reference for experimental design and data interpretation.

Property Value Reference

Molecular Formula C₃₃H₃₈N₃NaO₇S₂ [1]

Molecular Weight 675.8 g/mol [1]

Excitation Maximum (λex) 548 nm [1]

Emission Maximum (λem) 567 nm [1]

Molar Extinction Coefficient (ε) 162,000 cm⁻¹M⁻¹ [1]

Fluorescence Quantum Yield

(Φ)
0.15 [1]

Solubility Water, DMSO, DMF [1]

Storage -20°C, protected from light [2]

Comparative Performance Data
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The choice of a fluorescent probe is critical for the success of an imaging experiment. This

table provides a comparison of diSulfo-Cy3 with other commonly used fluorescent dyes.

Feature diSulfo-Cy3 Alexa Fluor 555 FITC (Fluorescein)

Excitation/Emission

Maxima
~550 nm / ~570 nm ~555 nm / ~565 nm ~494 nm / ~518 nm

Brightness High Very High Moderate

Photostability Good Excellent Poor

pH Sensitivity
Low in physiological

range
Low

High (fluorescence

decreases in acidic

pH)

Water Solubility Excellent Excellent Moderate

Labeling Chemistry
Alkyne (for Click

Chemistry)

NHS ester, Maleimide,

etc.

Isothiocyanate, NHS

ester

Note: Performance characteristics can be influenced by the conjugation partner and the local

molecular environment.[9][10]

Experimental Protocols
Here we provide detailed protocols for the labeling and visualization of biomolecules using

diSulfo-Cy3 alkyne.

Protocol 1: General Labeling of Azide-Modified Proteins
in Fixed Cells
This protocol describes the labeling of proteins that have been metabolically engineered to

incorporate an azide-containing amino acid analog.

Materials:

Fixed cells on coverslips containing azide-modified proteins
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diSulfo-Cy3 alkyne

Copper(II) sulfate (CuSO₄)

Sodium Ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

Phosphate-buffered saline (PBS)

Bovine Serum Albumin (BSA)

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Wash buffer (PBS with 0.05% Tween-20)

Antifade mounting medium

DAPI (for nuclear counterstaining, optional)

Procedure:

Cell Preparation:

Grow cells on sterile coverslips.

Metabolically label cells with an azide-containing amino acid (e.g., L-azidohomoalanine)

for a desired period.

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization:

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

Wash the cells three times with wash buffer.
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Blocking (Optional but Recommended):

Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes at

room temperature.

Click Reaction Cocktail Preparation (Prepare fresh):

For a 100 µL reaction volume:

diSulfo-Cy3 alkyne (from a 10 mM stock in DMSO): 1 µL (final concentration 100 µM)

Copper(II) sulfate (from a 50 mM stock in water): 1 µL (final concentration 500 µM)

THPTA (from a 50 mM stock in water): 2 µL (final concentration 1 mM)

Sodium Ascorbate (from a 100 mM stock in water, freshly prepared): 1 µL (final

concentration 1 mM)

PBS: 95 µL

Important: Add the reagents in the order listed. Vortex gently after adding each

component. The Sodium Ascorbate should be added last to initiate the reaction.

Labeling:

Remove the blocking solution from the cells.

Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room

temperature, protected from light.

Washing:

Remove the click reaction cocktail.

Wash the cells three times with wash buffer.

(Optional) Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells two more times with wash buffer.
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Mounting and Imaging:

Mount the coverslips onto microscope slides using an antifade mounting medium.

Image the cells using a fluorescence microscope with appropriate filter sets for Cy3

(Excitation: ~550 nm, Emission: ~570 nm).

Protocol 2: Labeling of Alkyne-Modified DNA in vitro
This protocol is suitable for labeling synthetic oligonucleotides or PCR products containing an

alkyne modification.

Materials:

Alkyne-modified DNA

diSulfo-Cy3 azide (Note: for alkyne-DNA, an azide-dye is used)

Copper(II) sulfate (CuSO₄)

Sodium Ascorbate

Tris-buffered saline (TBS) or TE buffer

DMSO

Ethanol

Sodium acetate

Procedure:

Reaction Setup:

In a microcentrifuge tube, dissolve the alkyne-modified DNA in buffer to a final

concentration of 10-100 µM.

Prepare a 1.5-fold molar excess of diSulfo-Cy3 azide in DMSO.
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Click Reaction:

To the DNA solution, add the diSulfo-Cy3 azide solution.

Add CuSO₄ to a final concentration of 0.5 mM.

Add a copper ligand (e.g., TBTA) to a final concentration of 1 mM.

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration

of 5 mM.

Incubate the reaction at room temperature for 1-2 hours, protected from light.

Purification of Labeled DNA:

Precipitate the labeled DNA by adding 3 volumes of ice-cold ethanol and 0.1 volumes of 3

M sodium acetate.

Incubate at -20°C for at least 1 hour.

Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet with 70% ethanol and centrifuge again.

Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer).

Analysis:

Confirm labeling by measuring the absorbance at 260 nm (for DNA) and ~550 nm (for

Cy3).

The labeled DNA is now ready for use in applications such as fluorescence in situ

hybridization (FISH).
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Cell Preparation Click Chemistry Labeling Imaging
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Caption: Workflow for labeling azide-modified proteins in fixed cells.
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Caption: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
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Problem Possible Cause Suggested Solution

No or weak fluorescent signal Inefficient metabolic labeling

Optimize concentration and

incubation time of the azide-

modified precursor.

Inactive click chemistry

reagents

Prepare fresh sodium

ascorbate solution. Ensure

proper storage of all reagents.

Insufficient permeabilization
Increase permeabilization time

or use a different detergent.

High background fluorescence Non-specific binding of the dye

Include a blocking step (e.g.,

with BSA). Increase the

number and duration of wash

steps.

Aggregation of the dye
Centrifuge the dye stock

solution before use.

Photobleaching
Excessive exposure to

excitation light

Reduce illumination intensity or

exposure time. Use an

antifade mounting medium.

Conclusion
diSulfo-Cy3 alkyne is a robust and versatile fluorescent probe for the specific labeling and

visualization of biomolecules in microscopy. Its excellent water solubility, bright fluorescence,

and bioorthogonal reactivity make it an ideal choice for a wide range of applications in cell

biology, molecular biology, and drug discovery. The provided protocols and data serve as a

comprehensive guide for researchers to effectively utilize this powerful tool in their studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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